Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-
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Overview
Description
Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- is an organic compound with the molecular formula C17H11NO2. It is a derivative of benzonitrile, featuring a furan ring substituted with a phenyl group and a nitrile group.
Preparation Methods
The synthesis of Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from benzonitrile and involving the formation of the furan ring. Common reagents used in the synthesis include phenylacetic acid, acetic anhydride, and sodium acetate.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate are commonly used. Reaction conditions vary depending on the desired product.
Major Products: Products include amines, substituted furans, and various oxidized derivatives.
Scientific Research Applications
Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)- can be compared with similar compounds such as:
Benzonitrile derivatives: Compounds with different substituents on the benzonitrile core.
Furan derivatives: Compounds with various functional groups attached to the furan ring.
Unique Features: The combination of the furan ring, phenyl group, and nitrile group gives this compound unique chemical properties and reactivity.
Similar compounds include:
- Benzonitrile, 4-(2,5-dihydro-5-oxo-4-phenyl-3-furanyl)-
- 2-isopropoxy-5-(3-(1-oxo-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzonitrile
Properties
CAS No. |
116156-22-0 |
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Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-(5-oxo-4-phenyl-2H-furan-3-yl)benzonitrile |
InChI |
InChI=1S/C17H11NO2/c18-10-12-6-8-13(9-7-12)15-11-20-17(19)16(15)14-4-2-1-3-5-14/h1-9H,11H2 |
InChI Key |
XMVKHOBESLJQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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